2-(Benzyloxy)-3,5-difluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-3,5-difluorophenol, also known as BDFP, is a chemical compound that has gained significant attention in various scientific research fields. This compound has been used in the synthesis of various pharmaceuticals and has shown potential in the treatment of various diseases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-(Benzyloxy)-3,5-difluorophenol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.
Starting Materials
2,4-difluorophenol, benzyl alcohol, sodium hydroxide, potassium carbonate, dimethylformamide, chloroform, hydrochloric acid, sodium chloride, wate
Reaction
Step 1: 2,4-difluorophenol is reacted with benzyl alcohol in the presence of potassium carbonate and dimethylformamide to form 2-(benzyloxy)-4,6-difluorophenol., Step 2: The above product is then treated with sodium hydroxide in chloroform to remove the benzyl protecting group and form 2-hydroxy-4,6-difluorophenol., Step 3: Finally, 2-hydroxy-4,6-difluorophenol is reacted with hydrochloric acid and sodium chloride to form the target compound, 2-(Benzyloxy)-3,5-difluorophenol.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-3,5-difluorophenol is not fully understood. However, it is believed that 2-(Benzyloxy)-3,5-difluorophenol acts by inhibiting the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain, and their inhibition can lead to an increase in neurotransmitter levels, which can help in the treatment of various diseases.
Biochemische Und Physiologische Effekte
2-(Benzyloxy)-3,5-difluorophenol has shown various biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. 2-(Benzyloxy)-3,5-difluorophenol has also been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This inhibition can lead to an increase in the levels of these neurotransmitters, which can help in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzyloxy)-3,5-difluorophenol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potential in the synthesis of various pharmaceuticals. Additionally, 2-(Benzyloxy)-3,5-difluorophenol has shown potential in the treatment of various diseases, making it a promising compound for further research. However, 2-(Benzyloxy)-3,5-difluorophenol also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 2-(Benzyloxy)-3,5-difluorophenol. One of the significant directions is to further investigate its mechanism of action and its potential in the treatment of various diseases. Additionally, more research is needed to determine its safety and efficacy in humans. Further research is also needed to explore its potential in the synthesis of various pharmaceuticals and organic compounds. Finally, more research is needed to optimize the synthesis method of 2-(Benzyloxy)-3,5-difluorophenol and to develop new purification techniques to improve its yield and purity.
Conclusion
In conclusion, 2-(Benzyloxy)-3,5-difluorophenol is a promising compound with various scientific research applications. Its synthesis method is relatively easy, and it has shown potential in the treatment of various diseases. However, more research is needed to determine its safety and efficacy in humans, and to optimize its synthesis method and purification techniques. 2-(Benzyloxy)-3,5-difluorophenol is a compound with significant potential for further research, and it is likely to play a crucial role in the development of new pharmaceuticals and organic compounds in the future.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-3,5-difluorophenol has been extensively used in scientific research for its various applications. One of the significant applications of 2-(Benzyloxy)-3,5-difluorophenol is in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs. 2-(Benzyloxy)-3,5-difluorophenol has also been used as a building block in the synthesis of various organic compounds. Additionally, 2-(Benzyloxy)-3,5-difluorophenol has shown potential in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3,5-difluoro-2-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWYIELKIZBZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3,5-difluorophenol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.